(2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone
Overview
Description
(2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic organic compound with the molecular formula C20H20N2O4 and a molecular weight of 352.38 g/mol . This compound features an imidazole ring substituted with a p-tolyl group and a methanone group attached to a trimethoxyphenyl ring. It is primarily used in scientific research due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
ABI-274 serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This compound has displayed notable anti-cancer effects by effectively inhibiting tubulin . It is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Cellular Effects
ABI-274 is a novel potent colchicine binding site inhibitor (CBSI) and tubulin inhibitor . It has shown considerable cytotoxicity with IC 50 values ranging from 0.54 to 31.86 μM . Among them, compounds 5g and 6f showed significant activity against human prostate cancer cell line DU-145 with IC 50 values of 0.68 μM and 0.54 μM, respectively .
Molecular Mechanism
The molecular mechanism of ABI-274 involves its role as a potent colchicine binding site inhibitor (CBSI) and tubulin inhibitor . The Trimethoxyphenyl (TMP) group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction between glyoxal, ammonia, and an aldehyde.
Substitution with p-Tolyl Group: The imidazole ring is then substituted with a p-tolyl group using a Friedel-Crafts alkylation reaction.
Attachment of the Methanone Group: The final step involves the attachment of the methanone group to the trimethoxyphenyl ring through a nucleophilic acyl substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
(2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trimethoxyphenyl group can enhance the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-phenyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone
- (2-p-tolyl-1H-imidazol-5-yl)(3,4-dimethoxyphenyl)methanone
- (2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)ethanone
Uniqueness
(2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[2-(4-methylphenyl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12-5-7-13(8-6-12)20-21-11-15(22-20)18(23)14-9-16(24-2)19(26-4)17(10-14)25-3/h5-11H,1-4H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHVDNDKHQBFKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(N2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.